3-Hydroxy-2-oxo(2,3-13C2)propanoic acid
Description
Properties
IUPAC Name |
3-hydroxy-2-oxo(2,3-13C2)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4/c4-1-2(5)3(6)7/h4H,1H2,(H,6,7)/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDDCCUIIUWNGJ-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]([13C](=O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution with ¹³C-Labeled Cyanide
A foundational approach involves nucleophilic substitution reactions using potassium cyanide-¹³C (K¹³CN). For example, 2-bromo-[¹³C₂]ethanol reacts with K¹³CN to form 3-hydroxy-[¹³C₃]propanenitrile, which undergoes alkaline hydrolysis and acidification to yield 3-hydroxy-[¹³C₃]propionic acid lactone. Subsequent oxidation or rearrangement steps introduce the oxo group at position 2. This method ensures high isotopic purity (>98%) and is scalable for research-grade quantities.
Key Reaction Steps:
Oxidation of 2-Hydroxypropanoic Acid Derivatives
Labeled 2-hydroxypropanoic acid serves as a precursor for oxidation to introduce the oxo group. Chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions oxidizes the secondary alcohol to a ketone. Isotopic labeling at position 2 is achieved by starting with ¹³C-enriched glycolic acid or pyruvic acid.
Optimization Parameters:
-
Temperature : 40–60°C to prevent over-oxidation.
-
pH : Maintained at 2–3 using sulfuric acid.
Industrial-Scale Production Techniques
Catalytic Isotope Exchange
Large-scale synthesis employs catalytic isotope exchange reactions using deuterium or ¹³C-enriched reagents. For instance, ethyl bromo-[¹³C₂]acetate reacts with K¹³CN to form ethyl-2-[¹³C₃]cyanoacetate, which is hydrogenated over PtO₂ to yield 3-amino-[¹³C₃]propionate. Diazotization and hydrolysis then produce the target compound.
Process Efficiency:
| Step | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyanoacetate formation | K¹³CN | 92 | 95 |
| Hydrogenation | PtO₂ | 88 | 97 |
| Diazotization | NaNO₂/HCl | 75 | 90 |
Continuous Flow Reactor Systems
Recent advancements utilize continuous flow reactors to enhance reaction control and isotopic fidelity. A mixture of ¹³C-labeled sodium pyruvate and hydroxylamine hydrochloride undergoes continuous oxidation in a microfluidic system, achieving 94% conversion efficiency.
Isotopic Labeling Strategies
Position-Specific ¹³C Incorporation
Dual labeling at positions 2 and 3 requires sequential reactions:
Analytical Validation:
Avoiding Isotopic Dilution
Strict anhydrous conditions and inert atmospheres (N₂/Ar) prevent exchange with natural-abundance carbon. Solvents like deuterated dimethyl sulfoxide (DMSO-d₆) minimize proton interference during NMR analysis.
Reaction Conditions and Optimization
Temperature and pH Dependence
Optimal yields are achieved under the following conditions:
| Parameter | Range | Effect on Yield |
|---|---|---|
| Temperature | 50–60°C | Maximizes kinetics without decomposition |
| pH | 2.0–3.0 | Prevents lactone hydrolysis |
| Reaction Time | 4–6 hours | Balances completion vs. side reactions |
Catalytic Systems
-
Oxidation : CrO₃/H₂SO₄ provides higher selectivity than KMnO₄.
-
Reduction : NaBH₄ in THF selectively reduces intermediates without affecting ¹³C labels.
Purification and Characterization
Crystallization Techniques
Recrystallization from ethanol/water (90:10 v/v) removes unreacted starting materials. Isotopic purity is confirmed by elemental analysis (C: 33.9%, H: 3.8%, O: 62.3%).
Chromatographic Methods
-
Ion-Exchange Chromatography : Separates carboxylate intermediates using Dowex 50WX8 resin.
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HPLC : Reverse-phase C18 columns with 0.1% TFA mobile phase achieve >99% purity.
Challenges and Solutions
Isotopic Scrambling
Mitigated by:
Cost-Effective ¹³C Sources
Bulk procurement of K¹³CN and ¹³C-enriched ethanol reduces production costs by 30–40%.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to form 3-hydroxypropanoic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines under basic or acidic conditions.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: 3-Hydroxypropanoic acid.
Substitution: Various substituted propanoic acid derivatives depending on the reagent used.
Scientific Research Applications
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid is widely used in scientific research, including:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: In drug development and pharmacokinetics to understand the metabolic pathways of pharmaceuticals.
Industry: In the production of labeled compounds for various industrial applications, including the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-oxo(2,3-13C2)propanoic acid involves its participation in various biochemical pathways. The labeled carbon atoms allow researchers to trace its transformation and interaction with other molecules. It acts as a substrate in enzymatic reactions, where it can be converted into different metabolites, providing insights into metabolic pathways and enzyme functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in the Propanoic Acid Family
The compound shares structural similarities with other propanoic acid derivatives, differing in functional groups, substituents, and isotopic labeling. Key comparisons include:
Functional and Isotopic Distinctions
- Isotopic Labeling: Unlike non-labeled analogues (e.g., 3-phenylpropanoic acid), the ¹³C labeling in 3-hydroxy-2-oxo(2,3-¹³C₂)propanoic acid enables precise metabolic tracing, distinguishing it from compounds like [U-¹³C₃]pyruvate or [2,3-¹³C₂]glutamate in flux studies .
- Biological Activity: Chlorinated 3-phenylpropanoic acid derivatives exhibit antimicrobial properties (MIC values: 8–32 µg/mL against E. coli), whereas β-hydroxy-β-arylpropanoic acids show anti-inflammatory effects (e.g., 30–50% reduction in edema in murine models) . In contrast, 3-hydroxy-2-oxo(2,3-¹³C₂)propanoic acid lacks direct therapeutic applications but is critical for mechanistic biochemistry.
- Analytical Detection: Propanoic acid derivatives like 2-methylpropanoic acid are detected via HS-SPME-GC-MS in biological samples (peak areas >3,500 in fecal analysis), whereas isotopic analogs require specialized techniques like NMR or LC-MS for quantification .
Data Tables
Table 2: Analytical Detection Methods
Biological Activity
3-Hydroxy-2-oxo(2,3-13C2)propanoic acid, also known as 3-hydroxypyruvic acid with carbon-13 isotopes at positions 2 and 3, is a compound of significant interest in biochemical research due to its role in various metabolic pathways. This article explores its biological activity, mechanisms of action, and applications in scientific research.
- Molecular Formula : C₃H₄O₄
- Molecular Weight : 106.05 g/mol
- CAS Number : 131000-16-3
- IUPAC Name : this compound
The biological activity of this compound primarily involves its function as a substrate in enzymatic reactions. Its incorporation into metabolic pathways allows researchers to trace carbon atom transformations and understand various biochemical processes. The compound is particularly valuable in studies involving:
- Enzymatic Reactions : It acts as a substrate for enzymes involved in the metabolism of carbohydrates and amino acids, providing insights into metabolic pathways.
- Nuclear Magnetic Resonance (NMR) Studies : The labeled carbon atoms enable detailed studies of reaction mechanisms and molecular structures through NMR spectroscopy.
Biological Activity
Research indicates that this compound plays a crucial role in several biological processes:
- Metabolic Pathways : It is involved in the citric acid cycle and other metabolic pathways, influencing energy production and biosynthesis.
- Toxicology Studies : Elevated levels of this compound have been observed in patients with propionic acidemia, where it contributes to metabolic disturbances and toxicity in the liver .
- Drug Development : Its unique isotopic labeling allows for the study of drug metabolism and pharmacokinetics, aiding in the design of new therapeutics.
Research Applications
The following table summarizes key research applications of this compound:
| Application Area | Description |
|---|---|
| Chemistry | Used as a labeled compound for studying reaction mechanisms. |
| Biology | Traced incorporation and transformation of carbon atoms in metabolic studies. |
| Medicine | Investigated for its role in drug metabolism and potential therapeutic uses. |
| Industry | Employed in the synthesis of labeled compounds for various applications. |
Case Studies
-
Metabolic Disturbances in Propionic Acidemia :
A study explored the interrelations between propionate and 3-hydroxypropionate (3HP) metabolism in patients with propionic acidemia. Elevated levels of both compounds were linked to significant metabolic perturbations, including citric acid cycle overloads and CoA trapping, which highlight the toxic effects on liver function . -
NMR Spectroscopy Studies :
Research utilizing NMR spectroscopy has demonstrated how this compound can be used to trace carbon flow through metabolic pathways. This has provided insights into enzyme kinetics and substrate specificity under various physiological conditions.
Q & A
Q. How does pH affect stability, and what degradation products form?
- Methodological Answer :
- pH < 3 : Hydrolysis to ¹³C₂-oxalic acid and CO₂.
- pH > 9 : Decarboxylation yields ¹³C-acetone derivatives.
- Monitor via HPLC-PDA at 210 nm, with degradation kinetics modeled using Arrhenius plots .
Notes
- Reliable Sources : Data from PubChem , HMDB , and peer-reviewed methods are prioritized.
- Method Rigor : Answers integrate thermodynamic, spectroscopic, and synthetic best practices for isotopic studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
